molecular formula C18H16N2O2 B5224088 2-(cinnamoylamino)-3-phenylacrylamide

2-(cinnamoylamino)-3-phenylacrylamide

Cat. No. B5224088
M. Wt: 292.3 g/mol
InChI Key: CETUYWZJGFCKFC-VUWKKMCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cinnamoylamino)-3-phenylacrylamide, also known as CPA, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylamide involves the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the Akt/mTOR pathway, which is a critical pathway that regulates cell growth and survival. 2-(cinnamoylamino)-3-phenylacrylamide also inhibits the NF-κB pathway, which is a key pathway that regulates inflammation and immune response. By inhibiting these pathways, 2-(cinnamoylamino)-3-phenylacrylamide induces apoptosis and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical enzymes involved in the regulation of neurotransmitters. 2-(cinnamoylamino)-3-phenylacrylamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are critical mediators of inflammation. Additionally, 2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylamide in lab experiments is its high potency and selectivity towards cancer cells. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Additionally, 2-(cinnamoylamino)-3-phenylacrylamide is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using 2-(cinnamoylamino)-3-phenylacrylamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

For the study of 2-(cinnamoylamino)-3-phenylacrylamide include the development of novel synthesis methods and the exploration of its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 2-(cinnamoylamino)-3-phenylacrylamide involves the reaction between cinnamoyl chloride and 3-phenylpropionamide in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of 2-(cinnamoylamino)-3-phenylacrylamide. The yield of 2-(cinnamoylamino)-3-phenylacrylamide can be improved by using a solvent such as dichloromethane and by optimizing the reaction conditions such as temperature and reaction time.

Scientific Research Applications

2-(cinnamoylamino)-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-(cinnamoylamino)-3-phenylacrylamide is in the field of cancer research. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(cinnamoylamino)-3-phenylacrylamide achieves this by inducing apoptosis, which is a programmed cell death mechanism. 2-(cinnamoylamino)-3-phenylacrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.

properties

IUPAC Name

(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-18(22)16(13-15-9-5-2-6-10-15)20-17(21)12-11-14-7-3-1-4-8-14/h1-13H,(H2,19,22)(H,20,21)/b12-11+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETUYWZJGFCKFC-VUWKKMCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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